molecular formula C11H14O2 B195428 Methyl 2-phenylbutanoate CAS No. 2294-71-5

Methyl 2-phenylbutanoate

Cat. No.: B195428
CAS No.: 2294-71-5
M. Wt: 178.23 g/mol
InChI Key: PPIQQNDMGXNRFA-UHFFFAOYSA-N
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Description

Methyl 2-phenylbutanoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from the condensation of 2-phenylbutanoic acid and methanol. This compound is known for its pleasant aroma, making it a valuable component in the fragrance industry. It is also used in various chemical syntheses due to its reactivity and structural properties .

Scientific Research Applications

Methyl 2-phenylbutanoate has diverse applications in scientific research:

Safety and Hazards

Methyl 2-phenylbutanoate is a highly flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation . It is suspected of causing genetic defects and cancer, and may cause drowsiness or dizziness . It may be fatal if swallowed and enters airways . Personal protective equipment and face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-phenylbutanoate can be synthesized through the esterification of 2-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

C6H5CH2CH2COOH+CH3OHC6H5CH2CH2COOCH3+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{COOCH}_3 + \text{H}_2\text{O} C6​H5​CH2​CH2​COOH+CH3​OH→C6​H5​CH2​CH2​COOCH3​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-phenylbutanoic acid and methanol.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride to produce 2-phenylbutanol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: 2-phenylbutanoic acid and methanol.

    Reduction: 2-phenylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

    Methyl butanoate: Similar ester structure but lacks the phenyl group.

    Ethyl 2-phenylbutanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 3-phenylpropanoate: Similar ester but with a different carbon chain length.

Uniqueness: Methyl 2-phenylbutanoate is unique due to the presence of the phenyl group attached to the butanoate moiety, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, aroma, and potential biological activities, distinguishing it from other esters .

Properties

IUPAC Name

methyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIQQNDMGXNRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870954
Record name Benzeneacetic acid, .alpha.-ethyl-, methyl ester
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2294-71-5
Record name Methyl α-ethylbenzeneacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-ethyl-, methyl ester
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Record name Benzeneacetic acid, .alpha.-ethyl-, methyl ester
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Record name Benzeneacetic acid, .alpha.-ethyl-, methyl ester
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Record name Methyl 2-phenylbutyrate
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Synthesis routes and methods I

Procedure details

To 102 g. of 2-phenylbutyric acid dissolved in 1 liter of methanol was added 2 ml of thionyl chloride. The solution was allowed to stand at room temperature overnight. The solvent was removed in vacuo to yield an oil which was dissolved in diethyl ether, washed successively with dilute sodium bicarbonate solution and saturated sodium chloride solution, dried over anhydrous potassium carbonate, and concentrated in vacuo. Distillation yielded 101 g of the title compound as a water-white oil, b.p. 62°-65°/0.5 mm, having the following elemental analysis:
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Synthesis routes and methods II

Procedure details

2-Phenylbutyric acid (10 g, 61 mmole) was dissolved in methanol (30 ml) treated with concentrated HCl (1 ml) and heated at reflux for 20 hours. The heating was stopped and the reaction mixture cooled to room temperature. The solvent was removed in vacuo and the oily residue was treated with ethyl acetate (100 ml). The organic layer was washed with saturated sodium bicarbonate solution and saturated sodium chloride solution, dried (Na2SO4), filtered and concentrated in vacuo to give the title compound as a clear oil. Yield 10.61 g (97%). 1H NMR (300 MHz, DMSO-d6): δ ppm 0.81 (t, J=7.35 Hz, 3H) 1.69 (m, 1H) 1.98 (m, 1H) 3.53 (d, J=7.35 Hz, 1H) 3.58 (s, 3H) 7.30 (m, 5H).
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Synthesis routes and methods III

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of ethyl methanesulfonate and 1.0 g of tetraethylammonium tosylate in 30 ml of anhydrous dimethylformamide. And the anode chamber was provided with a solution of 1.0 g of tetraethylammonium tosylate in 10 ml of anhydrous dimethylformamide. Constant current electrolysis was performed at 0.2 A/cm2 with use of platinum for the cathode and carbon for the anode. After passing 1.5 F of electricity per mol of the methyl phenylacetate through the solution at 5 to 10 C, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-ethylphenylacetate in a yield of 77% and α-ethylphenylacetic acid in a yield of 13%. The spectral data of the ester were as follows.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in separating the enantiomers of methyl 2-phenylbutanoate?

A: this compound is a chiral molecule, meaning it exists in two forms (enantiomers) that are mirror images of each other. These enantiomers can exhibit different biological activities. [] Chiral 2-arylcarboxylic acid derivatives, like this compound, are crucial intermediates in synthesizing 2-arylcarboxylic acids, a class of compounds that includes non-steroidal anti-inflammatory drugs (NSAIDs). [] Separating these enantiomers is essential for studying their individual properties and potentially developing enantiomerically pure drugs with improved efficacy and safety profiles.

Q2: What method was explored for separating the enantiomers of this compound?

A: Researchers investigated the use of capillary gas chromatography (CGC) for enantioseparation. [] Two different chiral stationary phases were tested: 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin and 2,6-di-O-benzyl-3-O-heptanoyl-β-cyclodextrin. The study found that both stationary phases successfully separated the enantiomers of this compound, with 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin demonstrating superior enantiomer separation ability. []

Q3: Can this compound be synthesized enantioselectively?

A: Yes, an enantioselective synthesis of this compound has been achieved. [] The method utilizes a chiral amino ether-lithium thiolate complex to catalyze the asymmetric conjugate addition of 2-trimethylsilylbenzenethiol to methyl 2-phenyl-2-butenoate. This reaction, followed by desulfurization, yields this compound with a high enantiomeric excess (95% ee). [] This approach highlights the potential for developing efficient and selective methods for producing enantiomerically pure this compound.

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